Sulforhodamine 101 DHPE
Description
Molecular Architecture of the Phospholipid-Dye Conjugate
This compound is synthesized via covalent conjugation of the sulfonated rhodamine derivative to the polar headgroup of DHPE. The molecular formula is reported as C₄₇H₁₁₇N₄O₁₄PS₂ (MW: 1,381.85 g/mol) in analytical certificates, though PubChem lists an alternative formula, C₇₄H₁₁₇N₄O₁₄PS₂ , likely accounting for the triethylammonium counterion. The structure comprises three key domains:
- Hydrophobic Tails : Two hexadecanoyl (C16) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.
- Phosphoethanolamine Headgroup : Linked to the sn-3 position, modified via sulfonamide bonding to the dye.
- Sulforhodamine 101 Moiety : A xanthene-derived fluorophore with sulfonic acid groups enhancing water solubility.
The sulfonamide linkage (-SO₂-NH-) between the dye and phospholipid ensures stability under physiological conditions, while the C16 tails promote anchoring into lipid membranes. Structural validation via thin-layer chromatography (TLC) confirms >99% purity, with a single spot in a 75:20:5 chloroform/methanol/acetic acid system.
Spectroscopic Properties: Excitation/Emission Profiles and Quantum Yield
This compound exhibits robust fluorescence in both organic solvents and lipid environments. Key spectral parameters include:
| Property | Value (Methanol) | Source |
|---|---|---|
| λmax (Absorption) | 582–583 nm | |
| λmax (Emission) | 601–605 nm | |
| Extinction Coefficient (ε) | 118,900 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.90 (Ethanol) |
The dye’s Stokes shift (~20 nm) minimizes self-quenching, making it ideal for FRET paired with donors like nitrobenzoxadiazole (NBD). In methanol, the absorption spectrum shows a sharp peak at 583 nm, while emission peaks at 605 nm with a shoulder at 650 nm, attributed to vibronic transitions. The high quantum yield rivals that of unmodified sulforhodamine 101, indicating minimal quenching from the phospholipid conjugation.
Thermodynamic Stability in Aqueous and Lipid Environments
The stability of this compound is contingent on storage conditions and environmental factors:
- Thermal Stability : Long-term storage at -20°C preserves integrity for ≥4 years, though repeated freeze-thaw cycles or exposure to light accelerates degradation.
- Aqueous Solubility : Limited solubility in water (<1 µM) due to hydrophobic tails; forms micelles or integrates into lipid bilayers at critical micellar concentrations (CMC ~1–10 µM).
- Membrane Incorporation : In lipid bilayers, the C16 tails stabilize the probe within the acyl chain region, while the charged headgroup remains solvent-exposed. This orientation minimizes dye aggregation and self-quenching.
Comparative studies in methanol versus lipid vesicles reveal a 5–10 nm redshift in emission maxima within membranes, attributed to environmental polarity effects. The probe’s stability in lipid environments surpasses aqueous buffers, with <5% signal loss over 72 hours in liposomal preparations.
Properties
IUPAC Name |
5-[2-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;triethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLENCXDZIZEKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N4O14PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Sulforhodamine 101 to Sulfonyl Chloride
SR101 in its native form contains a sulfonic acid group that is chemically inert under standard conditions. To enable conjugation, this group is activated using phosphorus oxychloride (POCl₃), a strong phosphorylating agent. In a representative procedure, 300 mg (0.49 mmol) of SR101 is dried under vacuum for 2 hours to eliminate residual moisture, which could hydrolyze POCl₃. The dried SR101 is then suspended in 1.8 mL of POCl₃ and stirred under a nitrogen atmosphere at room temperature for 21 hours. This step converts the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate. Excess POCl₃ is removed under reduced pressure, yielding a crude sulfonyl chloride derivative of SR101.
Conjugation with DHPE
The activated SR101 sulfonyl chloride is subsequently reacted with DHPE’s primary amine. A solution of 3-bromopropylamine (252 mg, 1.1 mmol) and triethylamine (TEA, 348 µL, 2.5 mmol) in dry dimethylformamide (DMF) is prepared under nitrogen. The SR101 sulfonyl chloride dissolved in DMF is added dropwise to this mixture, which is stirred overnight at room temperature. TEA acts as a base to scavenge HCl generated during the sulfonamide bond formation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, resulting in the formation of SR101-DHPE.
Purification and Isolation
Post-reaction, the crude product is evaporated to dryness and dissolved in dichloromethane (CH₂Cl₂). The organic phase is washed with deionized water to remove unreacted starting materials and byproducts. Column chromatography on aluminum oxide (Al₂O₃) using a gradient of methanol (5% to 10%) in CH₂Cl₂ separates the two isomeric forms of SR101-DHPE (denoted 1A and 1B ). The para-isomer (1A ) elutes first, followed by the ortho-isomer (1B ), with yields of 16% and 6%, respectively. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts observed at δ 8.41 ppm (aromatic proton) and δ 7.99 ppm (sulfonamide NH).
Radiochemical Derivatization for Advanced Applications
While SR101-DHPE is primarily used as a fluorescent marker, its sulfonamide linker permits isotopic labeling for positron emission tomography (PET) imaging. A radiosynthesis protocol involves substituting the bromine atom in the 3-bromopropylamine side chain with fluorine-18 ([¹⁸F]). The reaction is conducted in a TRACERlab® FX-FN module, where [¹⁸F]fluoride ion displaces bromide via an Sₙ2 mechanism. The final product, [¹⁸F]2B-SRF101, achieves a radiochemical purity of 97.0 ± 0.6% (n=3) and retains the fluorescent properties of the parent compound.
Integration into Model Membrane Systems
SR101-DHPE’s utility in membrane studies hinges on its ability to incorporate into lipid bilayers without disrupting bilayer integrity. A standardized protocol involves doping 0.1 mol% SR101-DHPE into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles.
Vesicle Preparation
A lipid film is prepared by dissolving POPC and SR101-DHPE in chloroform, followed by solvent evaporation under nitrogen and vacuum desiccation for 3 hours. The dried film is hydrated in Tris buffer (20 mM Tris/HCl, 100 mM NaCl, pH 7.4) at 30°C for 30 minutes, then subjected to vortex mixing to generate multilamellar vesicles (MLVs). Extrusion through a 100 nm polycarbonate membrane yields large unilamellar vesicles (LUVs) with uniform size distribution. Centrifugation at 232,000 × g for 1 hour pellets the vesicles, which are resuspended in fresh buffer for experimental use.
Analytical Characterization
Spectroscopic Properties
SR101-DHPE exhibits excitation and emission maxima at 586 nm and 605 nm, respectively, making it ideal for red-channel fluorescence microscopy. The extinction coefficient (ε) of SR101 is approximately 92,000 M⁻¹cm⁻¹ at 586 nm, ensuring high signal-to-noise ratios in imaging applications.
Chromatographic Validation
High-performance liquid chromatography (HPLC) with UV-Vis detection at 586 nm confirms the absence of free SR101 or DHPE in the final product. Retention times for SR101-DHPE isomers 1A and 1B are 12.3 and 14.7 minutes, respectively, using a C18 reverse-phase column and a methanol/water gradient.
Comparative Analysis with Rhodamine-Labeled Phospholipids
SR101-DHPE belongs to a broader class of rhodamine-conjugated phospholipids, which include Texas Red DHPE and TRITC DHPE. The table below contrasts key parameters of these analogs:
| Compound | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| SR101-DHPE | 586 | 605 | 92,000 | 0.85 |
| Texas Red DHPE | 583 | 601 | 115,000 | 0.82 |
| TRITC DHPE | 540 | 566 | 93,000 | 0.70 |
SR101-DHPE’s higher quantum yield and red-shifted emission make it preferable for multiplexed imaging with green-fluorescent probes.
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine 101 DHPE primarily undergoes reactions typical of phospholipids, such as hydrolysis and esterification. The fluorescent Texas Red dye component may also participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethanol for dissolution and various buffers to maintain pH during reactions. Conditions often involve protection from light to prevent photodegradation of the fluorescent dye .
Major Products Formed: The major products formed from reactions involving this compound are typically derivatives of the phospholipid with modified head groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Sulforhodamine 101 DHPE is a fluorescent phospholipid probe with various applications in scientific research, especially in the study of cell membranes and biological processes .
Scientific Applications of this compound
- Resonance Energy Transfer: this compound can act as a resonance energy transfer acceptor in biological assays .
- Imaging of Lipid Bilayers: this compound can be used for imaging solid supported lipid bilayers .
- Detection of Protein-Ligand Binding: This compound facilitates the detection of protein-ligand binding on bilayers .
- Astrocyte Marker: Sulforhodamine 101 (SR101), a compound structurally similar to this compound, is often used as an astrocyte marker in 2-photon microscopy experiments . However, high concentrations or prolonged incubation times of SR101 can induce seizure-like activity in the cortex . Short duration or lower concentrations are more appropriate for astrocyte labeling .
Case Studies and Research Findings
- Cerebral Cortex Activity: Research indicates that topical application of Sulforhodamine 101 (SR101) at concentrations of 100 μM and 250 μM for 10 minutes can induce seizure-like local field potential activity in the sensori-motor cortex of mice. This activity develops rapidly and can evoke muscle contractions. Lower concentrations (25 μM and 50 μM) or shorter incubation times do not induce abnormal activity and are suitable for labeling astrocytes .
- Hippocampal Studies: In hippocampal slices, CA1 pyramidal neurons showed increased excitability and enhanced synaptic efficacy after brief exposure to SR101 .
- Effects on Neuronal Activity: SR101 has bioactive effects on neuronal activity. Perfusion of slices with 1 μM SR101 for 10 minutes induced long-term potentiation of intrinsic neuronal excitability and increased evoked EPSCs in CA1 pyramidal neurons in hippocampal slices .
- Lactate Imaging: Chemical exchange saturation transfer (CEST) MRI method (LATEST) is used to image lactate with high spatial resolution, is based on the exchange between lactate hydroxyl proton and bulk water protons. It has been validated in mouse models of lymphoma tumors and in human skeletal muscle .
Mechanism of Action
The mechanism of action of Sulforhodamine 101 DHPE involves its incorporation into cellular membranes due to its phospholipid nature. The Texas Red dye then fluoresces under specific excitation wavelengths, allowing researchers to track and visualize the compound within biological systems. This fluorescence is due to the excitation/emission maxima of the Texas Red dye, which are approximately 595/615 nm .
Comparison with Similar Compounds
Texas Red DHPE
- Structure : Texas Red (sulforhodamine 101 acid chloride) conjugated to DHPE.
- Spectral properties : Excitation/emission at 584/607 nm, slightly red-shifted compared to Sulforhodamine 101 DHPE .
- Charge: Net charge of -1e due to phosphoethanolamine headgroup substitution .
- Phase preference : Accumulates in liquid-disordered (ld) lipid phases due to its bulky polycyclic dye structure at the membrane interface .
- Applications : Membrane partitioning assays, colocalization studies with other probes (e.g., perylene) .
Key Differentiator : Texas Red DHPE’s phase preference contrasts with this compound, which lacks explicit phase-partitioning data in the evidence. Texas Red’s charge and dye orientation may influence its utility in electrostatic or curvature-sensitive membrane studies .
Atto647-DOPE and Fluorescein-DOPE
- Structure: Atto647 or fluorescein conjugated to dioleoyl-phosphatidylethanolamine (DOPE).
- Spectral properties :
- Applications : Protein density calibration in GUVs, often used alongside this compound to quantify integrin, talin, and kindlin cluster densities .
Key Differentiator : Atto647-DOPE and Fluorescein-DOPE provide spectral diversity for multi-color imaging, whereas this compound’s red fluorescence fills a middle-wavelength niche .
Sulforhodamine B (Free Dye)
- Structure: Non-conjugated sulforhodamine B, lacking lipid tails.
- Spectral properties : Similar excitation/emission (~565/586 nm) but distinct from the DHPE-conjugated form .
- Applications : Content mixing assays in synthetic lipid systems (e.g., GDGT membranes) .
- Limitations : Lacks membrane integration capability, limiting its use in bilayer-specific studies compared to this compound .
Functional and Practical Comparisons
Spectral Overlap and RET Compatibility
| Probe | Excitation (nm) | Emission (nm) | RET Role |
|---|---|---|---|
| This compound | 586 | 605 | Acceptor |
| Texas Red DHPE | 584 | 607 | Acceptor/Donor |
| Fluorescein-DOPE | 494 | 515 | Donor |
This compound serves as an efficient RET acceptor due to its spectral overlap with donors like fluorescein. Texas Red DHPE’s similar emission allows it to substitute in multiplexed setups but may require careful filter selection to avoid cross-talk .
Membrane Integration and Stability
- This compound : Stable integration into bilayers due to DHPE’s saturated tails; used in GUVs and live-cell imaging .
- Texas Red DHPE : Interfacial localization may reduce stability in highly curved or phase-separated membranes .
- Atto647-DOPE : Unsaturated DOPE tails enhance fluid-phase compatibility, useful in dynamic membrane models .
Limitations and Caveats
- Texas Red DHPE : Charge-dependent artifacts in charged membrane systems .
Q & A
Q. Experimental Design :
- Donor Selection : Choose a donor with emission spectra overlapping SR101-DHPE’s excitation (e.g., Alexa Fluor 488, λem = 519 nm).
- Membrane Incorporation : Co-incorporate donor-labeled lipids (e.g., NBD-DHPE) and SR101-DHPE at controlled ratios (typically 1:3 donor:acceptor).
- Validation : Measure RET efficiency via donor quenching or acceptor sensitization. Correct for spectral bleed-through using control membranes lacking the acceptor .
Advanced: How does SR101-DHPE’s preferential partitioning into liquid-disordered (ld) phases affect experimental interpretations?
SR101-DHPE accumulates in ld phases due to its bulky, charged dye moiety, which disrupts tight packing in ordered lipid domains . This partitioning can skew phase-separation imaging if not accounted for.
Q. Contradiction Analysis :
- Artifact Mitigation : Use complementary probes like perylene (partitioning into liquid-ordered phases) to cross-validate phase assignments .
- Computational Modeling : Compare experimental results with molecular dynamics simulations of SR101-DHPE in mixed lipid systems to quantify partitioning biases .
- Concentration Control : Limit probe concentration to ≤0.5 mol% to minimize perturbation of native lipid organization .
Advanced: How can researchers resolve discrepancies in SR101-DHPE’s reported membrane localization (interface vs. aqueous phase)?
Early studies suggested the dye moiety protrudes into the aqueous phase, but computational and experimental data confirm interfacial localization .
Q. Methodological Resolution :
- Fluorescence Anisotropy : Measure rotational freedom of SR101-DHPE in bilayers; restricted motion supports interfacial anchoring .
- Quenching Assays : Use hydrophobic (e.g., TEMPO) vs. hydrophilic quenchers to differentiate dye exposure to lipid vs. aqueous environments .
- Cryo-EM or Neutron Scattering : Directly visualize dye positioning in lipid bilayers .
Advanced: What strategies optimize SR101-DHPE detection in low-abundance systems (e.g., single-molecule studies)?
SR101-DHPE’s high quantum yield and photostability enable ultrasensitive detection. For capillary electrophoresis, a sheath-flow cuvette with a 594 nm He–Ne laser achieves detection limits of ~10 yoctomoles (6 molecules) .
Q. Optimization Steps :
- Laser Alignment : Ensure precise alignment to maximize excitation efficiency.
- Buffer Composition : Use low-ionic-strength buffers to reduce background noise.
- Photobleaching Mitigation : Add oxygen scavengers (e.g., Trolox) in imaging studies .
Advanced: How does SR101-DHPE compare to alternative probes (e.g., Texas Red-DHPE, CYanine3.5) in protein-ligand interaction assays?
While Texas Red-DHPE is structurally identical to SR101-DHPE, CYanine3.5 offers similar spectral properties (λex/λem = 591/604 nm) but with higher molar absorptivity (ε = 116,000 M<sup>−1</sup>cm<sup>−1</sup>) .
Q. Selection Criteria :
- Charge Compatibility : Use CYanine3.5 for neutral membranes, SR101-DHPE for negatively charged systems.
- Photostability : SR101-DHPE outperforms CYanine3.5 in prolonged imaging .
- Cost-Benefit : SR101-DHPE is commercially standardized, whereas CYanine3.5 may require custom synthesis .
Advanced: What controls are essential when studying Shiga toxin binding to Gb3-containing membranes using SR101-DHPE?
In Shiga toxin (STxB) studies, SR101-DHPE visualizes toxin-induced lipid reorganization in Gb3-enriched domains .
Q. Critical Controls :
- Negative Lipids : Include membranes lacking Gb3 to confirm toxin specificity.
- Phase-Separation Controls : Use ld/lo phase markers (e.g., perylene) to distinguish toxin-driven clustering from intrinsic phase behavior .
- Competition Assays : Co-incubate with free Gb3 headgroups to inhibit binding and validate receptor engagement.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
